Mifamurtide -

Mifamurtide

Catalog Number: EVT-8201584
CAS Number:
Molecular Formula: C59H109N6O19P
Molecular Weight: 1237.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Mifamurtide is classified as an immunomodulator with antitumor activity. It is a liposomal formulation designed to enhance the therapeutic effects of its active component, MTP-PE (muramyl tripeptide phosphatidylethanolamine). The drug acts by stimulating the immune response against cancer cells. Its primary indication is for high-grade, resectable osteosarcoma following surgical intervention .

Synthesis Analysis

The synthesis of mifamurtide involves several key steps rooted in solid-phase synthesis techniques. The process typically includes:

  1. Coupling of Amino Resin: The amino resin is coupled with carboxyl groups on Fmoc-D-Glu(OPG)-OH using a coupling agent.
  2. Sequential Acylation Reactions: Subsequent acylation reactions are performed with Fmoc-L-Ala-OH, N-acetylmuramic acid, H-L-Ala-OPG, and cephalin. Each step involves the removal of protecting groups followed by further coupling reactions.
  3. Final Decomposition: The final step involves the decomposition to remove the amino resin, yielding mifamurtide with a purity exceeding 99% and a total yield greater than 70% .

The solvents used during these reactions include dimethylformamide and dichloromethane, optimizing the reaction conditions for efficiency and yield.

Molecular Structure Analysis

Mifamurtide has the molecular formula C59H109N6O19PC_{59}H_{109}N_{6}O_{19}P. Its structure comprises a phospholipid backbone which enhances its lipophilicity compared to natural muramyl dipeptide. This modification allows for better cellular uptake and prolonged action within the body. The molecular weight is approximately 1,200 g/mol .

The structural representation highlights the presence of various functional groups essential for its activity:

  • Muramyl Dipeptide Backbone: Contributes to its immunostimulatory properties.
  • Phosphatidylethanolamine Group: Enhances solubility in lipid environments and facilitates incorporation into liposomes.
Chemical Reactions Analysis

Mifamurtide undergoes several important chemical reactions during its synthesis and biological activity:

  1. Esterification Reactions: Involves the formation of ester bonds between fatty acids and amino acids during synthesis.
  2. Acylation Reactions: These reactions are critical for constructing the peptide backbone of mifamurtide.
  3. Phagocytosis and Degradation: Upon administration, mifamurtide is rapidly phagocytosed by macrophages and monocytes where it is released from liposomal vesicles into the cytosol .

These reactions are crucial for both its synthesis in the laboratory and its mechanism of action within biological systems.

Mechanism of Action

Mifamurtide exerts its antitumor effects primarily through the activation of immune cells such as macrophages and monocytes. It binds to nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor that detects muramyl dipeptide motifs found in bacterial cell walls. This binding triggers a cascade of immune responses including:

  • Increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins.
  • Activation of nuclear factor-kappa B signaling pathways.
  • Enhanced macrophage-mediated cytotoxicity against tumor cells .

The liposomal formulation further enhances these effects by improving bioavailability and reducing systemic toxicity.

Physical and Chemical Properties Analysis

Mifamurtide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents due to its lipophilic nature.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Pharmacokinetics: Rapidly cleared from plasma with a terminal half-life of approximately 18 hours; biodistribution studies indicate significant accumulation in liver, spleen, and lungs post-infusion .

These properties are critical for its formulation as a therapeutic agent.

Applications

Mifamurtide's primary application lies in oncology, specifically for treating osteosarcoma. Its use has been shown to improve survival rates when combined with standard chemotherapy regimens. Research indicates that mifamurtide enhances immune response against residual cancer cells post-surgery .

Additionally, ongoing studies are exploring its potential in other malignancies where immune modulation could provide therapeutic benefits.

Immunomodulatory Mechanisms of Mifamurtide in Osteosarcoma Pathobiology

Nod2/Toll-Like Receptor 4 Receptor-Mediated Innate Immune Activation Pathways

Mifamurtide (liposomal muramyl tripeptide phosphatidylethanolamine) exerts its primary immunostimulatory effects through targeted engagement of pattern recognition receptors, specifically Nucleotide-Binding Oligomerization Domain-Containing Protein 2 (Nod2) and Toll-Like Receptor 4 (TLR4) [2] [5]. As a synthetic analog of muramyl dipeptide—a conserved bacterial cell wall component—mifamurtide structurally mimics pathogen-associated molecular patterns, enabling specific recognition by innate immune receptors [1] [5].

Upon intravenous administration, mifamurtide's liposomal formulation facilitates selective phagocytosis by monocytes and macrophages, delivering the active component to intracellular compartments containing Nod2 receptors [2]. Nod2 receptor binding initiates Rip2 kinase-dependent signaling that converges on nuclear factor kappa B activation [5]. Simultaneously, mifamurtide engages TLR4 surface receptors, triggering myeloid differentiation primary response 88-dependent cascades [5]. This dual-receptor engagement creates synergistic signaling that potently amplifies pro-inflammatory responses beyond single-pathway activation [3].

Table 1: Mifamurtide Receptor Binding Characteristics

ReceptorLocalizationSignaling AdaptorPrimary Immune Cell Expression
Nod2IntracellularRip2 kinaseMonocytes, Macrophages, Dendritic cells
Toll-Like Receptor 4Cell surfaceMyeloid differentiation primary response 88Monocytes, Macrophages, Neutrophils

Receptor activation occurs predominantly within the reticuloendothelial system, with biodistribution studies demonstrating rapid accumulation in liver (47%), spleen (21%), and lungs (7%)—organs rich in mononuclear phagocytes [1]. Critically, in osteosarcoma patients with pulmonary metastases, radiolabeled mifamurtide accumulated at metastatic sites, suggesting targeted delivery to tumor-infiltrating macrophages [1]. This specific receptor-mediated activation reprograms innate immune cells toward enhanced tumoricidal capability through multiple effector mechanisms discussed in subsequent sections.

Macrophage Polarization Dynamics: M1/M2 Phenotype Modulation

The tumor microenvironment in osteosarcoma features complex macrophage infiltration, with tumor-associated macrophages exhibiting functional plasticity along the M1-M2 polarization spectrum [6] [7]. Mifamurtide significantly alters this dynamic equilibrium by promoting an intermediate M1/M2 activation phenotype that uniquely combines pro-inflammatory and immunomodulatory functions [6].

Exposure to mifamurtide induces simultaneous upregulation of both classical M1 markers (inducible nitric oxide synthase) and alternative M2 markers (CD206) in macrophages [6]. At the transcriptional level, this manifests as co-expression of pro-inflammatory cytokines (interleukin 1 beta, interleukin 6) and anti-inflammatory mediators (interleukin 4, interleukin 10) [6]. This hybrid polarization state creates macrophages with enhanced phagocytic capability against tumor cells while maintaining tissue-repair functions that may limit excessive inflammation-mediated damage [6] [7].

Table 2: Mifamurtide-Induced Macrophage Polarization Markers

PhenotypeSurface MarkersCytokine SecretionFunctional Consequences
M1 FeaturesCD80, CD86, HLA-DRTumor Necrosis Factor alpha, Interleukin 1 beta, Interleukin 6Enhanced tumor cytotoxicity, Antigen presentation
M2 FeaturesCD163, CD206, CD301Interleukin 4, Interleukin 10, Transforming growth factor betaTissue remodeling, Iron recycling, Metastasis suppression

Iron metabolism studies reveal mifamurtide-activated macrophages significantly increase expression of divalent metal transporter 1 and subsequent iron release (>7-fold increase) [6]. This iron release creates a microenvironment that restricts tumor cell proliferation while supporting macrophage-mediated tumor surveillance—contrasting with the typical iron sequestration seen in classical M1 polarization [6]. Crucially, this intermediate polarization inhibits phosphorylation of signal transducer and activator of transcription 3 and protein kinase B, key signaling nodes that drive full M2 immunosuppressive polarization [6] [7]. The resulting macrophage population exhibits reduced support for osteosarcoma stem cell maintenance and decreased production of matrix metalloproteinases involved in metastasis [7].

Cytokine Storm Induction: Tumor Necrosis Factor alpha, Interleukin 6, and Interleukin 1 beta Secretory Dynamics

Mifamurtide administration triggers a precisely regulated cytokine storm characterized by sequential release of pro-inflammatory mediators that collectively establish an anti-tumor microenvironment [1] [2]. The cytokine cascade initiates with rapid Tumor Necrosis Factor alpha secretion (peaking at 2-4 hours post-infusion), followed by sustained elevations in interleukin 6 and interleukin 1 beta (persisting for 12-24 hours) [1] [3]. This temporal pattern reflects the hierarchical organization of innate immune activation: immediate release of pre-formed Tumor Necrosis Factor alpha from macrophage granules precedes de novo synthesis of interleukins requiring gene transcription [2].

The magnitude of cytokine secretion demonstrates dose-dependency and priming effects with repeated administration. Phase I trials revealed that mifamurtide doses exceeding 4 mg/m² induce significantly greater cytokine responses than lower doses, establishing the clinically effective dosing threshold [2]. Furthermore, consecutive administrations produce progressively stronger cytokine responses due to macrophage priming—an epigenetic reprogramming phenomenon that enhances responsiveness to subsequent stimuli [1] [2].

Recent evidence indicates that interleukin 10 serves as a critical negative regulator of mifamurtide-induced cytokine storms. Patients exhibiting high baseline interleukin 10 expression demonstrate attenuated Tumor Necrosis Factor alpha and interleukin 1 beta responses to mifamurtide [3]. Experimental interleukin 10 blockade synergizes with mifamurtide, significantly amplifying pro-inflammatory cytokine production and increasing tumor cell mortality by 38-64% in metastatic osteosarcoma models [3]. This suggests that interleukin 10 functions as a biological brake on mifamurtide efficacy, providing a compelling rationale for combination therapies targeting this immunosuppressive cytokine.

Nuclear Factor Kappa B and Mitogen-Activated Protein Kinase Signaling Cascades in Tumor Microenvironment Remodeling

The cytokine storm induced by mifamurtide originates from coordinated activation of two pivotal signaling networks: the nuclear factor kappa B pathway and mitogen-activated protein kinase cascades [2] [5]. Following Nod2/Toll-Like Receptor 4 engagement, inhibitor of nuclear factor kappa B kinase phosphorylation triggers proteasomal degradation of inhibitor of nuclear factor kappa B proteins, liberating nuclear factor kappa B dimers for nuclear translocation [5]. Concurrently, mitogen-activated protein kinase pathways (extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, p38) activate transcription factors including activator protein 1 [2] [5].

These signaling cascades induce comprehensive tumor microenvironment remodeling through three primary mechanisms:

  • Transcriptional Reprogramming: Nuclear factor kappa B directly binds promoters of over 150 immune-related genes, including Tumor Necrosis Factor alpha, interleukin 6, interleukin 1 beta, interleukin 12, and inducible nitric oxide synthase, while activator protein 1 regulates matrix metalloproteinases and chemokines [5].

  • Metabolic Alterations: Mitogen-activated protein kinase signaling increases glycolytic flux in macrophages, creating an acidic microenvironment that impairs tumor cell viability while providing energy for macrophage tumoricidal functions [7].

  • Reactive Oxygen Species Production: Nuclear factor kappa B-dependent induction of nicotinamide adenine dinucleotide phosphate oxidase complexes generates superoxide radicals that directly damage tumor cell membranes and mitochondria [3].

In osteosarcoma models, mifamurtide-treated macrophages demonstrate nuclear factor kappa B-dependent downregulation of interleukin 17 receptor expression on tumor cells [6]. Since interleukin 17 signaling promotes osteosarcoma proliferation and metastasis, this paracrine effect significantly contributes to the anti-tumor activity observed with mifamurtide therapy [6]. Additionally, sustained mitogen-activated protein kinase activation in tumor-associated macrophages induces senescence secretory phenotype that non-cell-autonomously inhibits adjacent tumor cell cycle progression [7].

Inflammasome Activation: NLRP3/Caspase-1/Interleukin 1 beta Axis Synergy

Mifamurtide completes its immunostimulatory cascade through NLRP3 inflammasome activation, which converts cytoplasmic pro-interleukin 1 beta into its biologically active form [2] [3]. This process involves a two-step mechanism: initial nuclear factor kappa B-mediated priming upregulates NLRP3 and pro-interleukin 1 beta expression, followed by inflammasome assembly triggered by mifamurtide's liposomal components [3].

The assembled inflammasome recruits and activates caspase 1, which executes dual functions: proteolytic maturation of interleukin 1 beta and induction of pyroptosis—an inflammatory cell death program [3]. Pyroptotic macrophages release interleukin 1 beta along with damage-associated molecular patterns that further amplify immune activation [3]. This creates a self-sustaining inflammatory loop where released interleukin 1 beta stimulates neighboring macrophages to produce additional pro-interleukin 1 beta, establishing a paracrine activation circuit [3].

The biological significance of this axis is demonstrated by three critical observations in osteosarcoma models:

  • Caspase 1 inhibition completely abrogates mifamurtide-induced interleukin 1 beta secretion despite preserved nuclear factor kappa B signaling [3].

  • Osteosarcoma cells co-cultured with mifamurtide-activated macrophages show significantly increased reactive oxygen species production and mitochondrial membrane depolarization [3] [6].

  • In metastatic osteosarcoma models, NLRP3 deletion eliminates the survival benefit conferred by mifamurtide, confirming the non-redundant role of inflammasome activation in vivo [3].

The inflammasome pathway exhibits remarkable synergy with the initial nuclear factor kappa B response, as evidenced by interleukin 1 beta production levels 12-fold higher when both pathways are engaged compared to nuclear factor kappa B activation alone [3]. This synergy underpins the biphasic interleukin 1 beta secretion profile observed clinically: an initial peak at 4-6 hours (nuclear factor kappa B-dependent transcription) followed by a larger, sustained peak at 18-24 hours (inflammasome-mediated processing) [2] [3].

Properties

Product Name

Mifamurtide

IUPAC Name

[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

Molecular Formula

C59H109N6O19P

Molecular Weight

1237.5 g/mol

InChI

InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1

InChI Key

ZVLWUMPAHCEZAW-KRNLDFAISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.